

Preclinical Safety and Toxicity Profile of Xanomeline-d3: A Technical Overview

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Compound of Interest				
Compound Name:	Xanomeline-d3			
Cat. No.:	B15617369	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of publicly available scientific literature, patents, and regulatory documents, specific preclinical safety and toxicity data for **Xanomeline-d3** could not be located. The information presented herein pertains to the non-deuterated form, Xanomeline, and is provided as the most relevant available data. Deuteration is a strategy to improve the pharmacokinetic and pharmacodynamic profiles of drugs, and it is anticipated that **Xanomeline-d3** would have an improved safety and toxicity profile compared to Xanomeline. However, without specific preclinical studies on the deuterated compound, this remains a theoretical advantage.

Introduction

Xanomeline is a muscarinic acetylcholine receptor agonist with preferential activity at the M1 and M4 receptor subtypes. It has been investigated for the treatment of cognitive and psychotic symptoms in Alzheimer's disease and schizophrenia. The deuterated form, **Xanomeline-d3**, was developed to enhance its metabolic stability, potentially leading to an improved pharmacokinetic profile and a better safety and tolerability margin. This guide summarizes the available preclinical safety and toxicity data for Xanomeline and describes its core mechanism of action.

Preclinical Safety and Toxicity of Xanomeline



The following tables summarize the limited publicly available quantitative preclinical toxicity data for the non-deuterated form of Xanomeline.

Table 1: Acute Toxicity of Xanomeline

Species	Route of Administration	LD50 (mg/kg)	Reference
Mice	Oral	19-25	[1]
Mice	Intraperitoneal (i.p.)	26	[1]
Mice	Subcutaneous (s.c.)	24	[1]
Rats	Oral	30-34	[1]

Experimental Protocol: Acute Oral Toxicity (General Method)

Acute oral toxicity studies are typically conducted in accordance with guidelines such as those from the Organisation for Economic Co-operation and Development (OECD). A single, high dose of the test substance is administered to a group of animals (e.g., rats or mice) via oral gavage. The animals are then observed for a set period, usually 14 days, for signs of toxicity and mortality. The LD50 (Lethal Dose, 50%) is the statistically estimated dose that is expected to be lethal to 50% of the animals in the study. Post-mortem examinations are also conducted to identify any gross pathological changes.

Mechanism of Action and Signaling Pathways

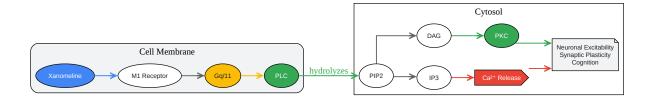
Xanomeline's therapeutic effects are primarily mediated through its agonist activity at M1 and M4 muscarinic acetylcholine receptors, which are highly expressed in brain regions associated with cognition and psychosis.

M1 Receptor Signaling Pathway

Activation of the M1 receptor, which is coupled to the Gq/11 G-protein, initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein



kinase C (PKC). This pathway is crucial for neuronal excitability, synaptic plasticity, and cognitive processes.



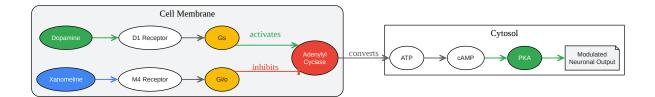
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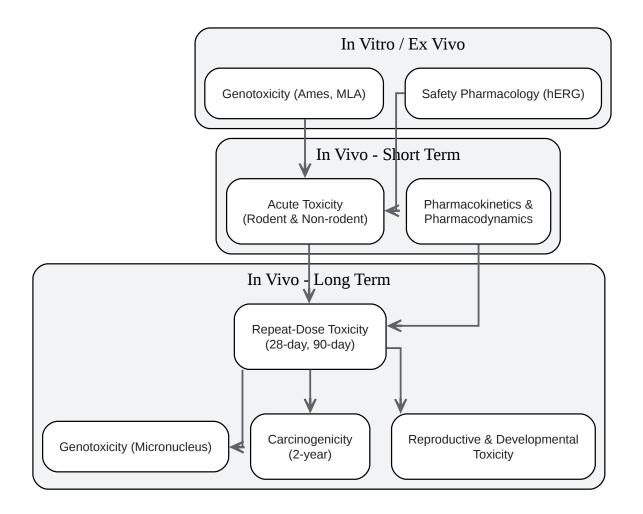
M1 Receptor Signaling Cascade

M4 Receptor Signaling Pathway and Dopamine Modulation

The M4 receptor is coupled to the Gi/o G-protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels. In key brain regions like the striatum, M4 receptors are co-localized with dopamine D1 receptors on medium spiny neurons. By inhibiting adenylyl cyclase, M4 receptor activation can counteract the stimulatory effects of dopamine on cAMP production, leading to a modulation of dopaminergic neurotransmission. This is believed to contribute to the antipsychotic effects of Xanomeline.







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References

- 1. histologix.com [histologix.com]
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